molecular formula C20H24N2O3S B2959729 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide CAS No. 946222-20-4

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide

Cat. No.: B2959729
CAS No.: 946222-20-4
M. Wt: 372.48
InChI Key: WXRVCQSFGBWTHF-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects . This compound is particularly interesting due to its unique structure, which combines a benzenesulfonyl group with a tetrahydroquinoline moiety, making it a potential candidate for various scientific and industrial applications.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antibacterial activity , suggesting that their targets may be bacterial proteins or enzymes essential for bacterial growth and survival.

Mode of Action

It has been suggested that n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (thq) may interact with their targets to disrupt essential bacterial processes . This interaction could lead to changes in bacterial cell function, ultimately inhibiting growth or causing cell death.

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with pathways essential for bacterial cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential antibacterial activity. It may cause changes in bacterial cell morphology, disrupt essential cellular processes, and ultimately lead to bacterial cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide typically involves the following steps:

    N-Sulfonylation: The initial step involves the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide.

    Cyclization: The next step involves the cyclization of the intermediate to form the tetrahydroquinoline ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide is unique due to its combination of a benzenesulfonyl group with a tetrahydroquinoline moiety and a 2,2-dimethylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)21-16-12-11-15-8-7-13-22(18(15)14-16)26(24,25)17-9-5-4-6-10-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRVCQSFGBWTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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